(1S,2R)-2-(hept-1-yn-1-yl)cyclohexan-1-ol
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Overview
Description
(1S,2R)-2-(hept-1-yn-1-yl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a hept-1-yn-1-yl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(hept-1-yn-1-yl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and hept-1-yne as the primary starting materials.
Addition Reaction: Hept-1-yne is added to cyclohexanone in the presence of a suitable catalyst, such as a transition metal catalyst, under controlled temperature and pressure conditions.
Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(hept-1-yn-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
(1S,2R)-2-(hept-1-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(hept-1-yn-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(hept-1-yn-1-yl)cyclohexan-1-ol: A stereoisomer with different spatial arrangement of atoms.
Cyclohexanol: A simpler analog without the hept-1-yn-1-yl group.
Hept-1-yne: A simpler alkyne without the cyclohexane ring.
Uniqueness
(1S,2R)-2-(hept-1-yn-1-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a cyclohexane ring and a hept-1-yn-1-yl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H22O |
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Molecular Weight |
194.31 g/mol |
IUPAC Name |
(1S,2R)-2-hept-1-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C13H22O/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14/h12-14H,2-5,7-8,10-11H2,1H3/t12-,13-/m0/s1 |
InChI Key |
KSRINXHLVZQFRA-STQMWFEESA-N |
Isomeric SMILES |
CCCCCC#C[C@H]1CCCC[C@@H]1O |
Canonical SMILES |
CCCCCC#CC1CCCCC1O |
Origin of Product |
United States |
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